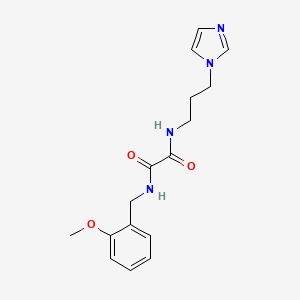

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-23-14-6-3-2-5-13(14)11-19-16(22)15(21)18-7-4-9-20-10-8-17-12-20/h2-3,5-6,8,10,12H,4,7,9,11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTMZSNEGLYKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:

Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative by reacting 1H-imidazole with 3-bromopropylamine under basic conditions.

Formation of the Methoxybenzyl Derivative: The methoxybenzyl derivative is synthesized by reacting 2-methoxybenzyl chloride with an appropriate amine.

Coupling Reaction: The final step involves the coupling of the imidazole derivative with the methoxybenzyl derivative in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and methoxybenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or metabolic pathways.

Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the inhibition of microbial growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide

- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-hydroxybenzyl)oxalamide

- N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-nitrobenzyl)oxalamide

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 316.35 g/mol. The structure features an imidazole moiety connected to a propyl group and an oxalamide linkage to a methoxybenzyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.35 g/mol |

| CAS Number | 920254-08-6 |

Synthesis

The synthesis typically involves the formation of the imidazole ring through methods such as the Debus-Radziszewski synthesis, followed by the coupling of the imidazole and methoxybenzyl moieties via oxalamide linkages. The detailed reaction mechanism includes:

- Formation of Imidazole : Reaction of glyoxal, formaldehyde, and ammonia or primary amines.

- Coupling Reaction : Using oxalyl chloride under basic conditions to form the oxalamide bond.

Antimicrobial Properties

Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial activity. For example, derivatives of imidazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. In vitro assays revealed that the compound can induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Study 2: Anticancer Activity

In another investigation, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

The proposed mechanism for the biological activity of this compound involves:

- Metal Ion Chelation : The imidazole ring can chelate metal ions, which are crucial for the activity of various enzymes.

- Receptor Modulation : The methoxybenzyl group may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methoxybenzyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Amide coupling between imidazole-containing alkylamines and methoxybenzylamine derivatives.

- Step 2 : Optimization of solvents (e.g., DMF, THF) and catalysts (e.g., HATU, DCC) for yield enhancement.

- Step 3 : Purification via column chromatography or recrystallization.

Critical parameters include temperature (60–80°C for amide bond formation), molar ratios (1:1.2 for amine:acid chloride), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., imidazole protons at δ 7.5–8.0 ppm, methoxybenzyl protons at δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 356.2) .

- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm (amide C=O stretch) and 1250 cm (C-O of methoxy group) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to imidazole and amide groups. Limited solubility in water (<1 mg/mL) .

- Stability : Stable at 4°C in inert atmospheres. Degrades under acidic/basic conditions (pH <3 or >10) or prolonged exposure to light. Store lyophilized at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?

- Methodological Answer :

- Modify substituents : Replace the methoxybenzyl group with halogenated aryl groups (e.g., 4-fluorobenzyl) to enhance lipophilicity and blood-brain barrier penetration .

- Imidazole substitution : Introduce methyl groups at the imidazole N-position to improve metabolic stability .

- Bioassays : Test derivatives against targets like fatty acid amide hydrolase (FAAH) or GABA receptors to correlate structural changes with activity .

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Validate assay conditions : Ensure consistency in buffer pH, temperature, and co-factor concentrations.

- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

- Statistical analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .

Q. What computational strategies predict the compound’s binding mode to enzymes like FAAH?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions between the imidazole group and FAAH’s catalytic serine (e.g., hydrogen bonding with Ser241) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex (e.g., RMSD <2 Å) .

Q. How can researchers design in vitro assays to evaluate the compound’s cytotoxicity and therapeutic index?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.